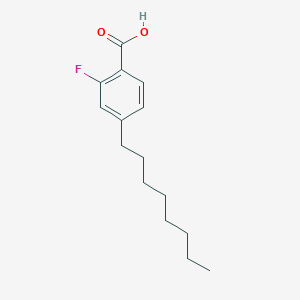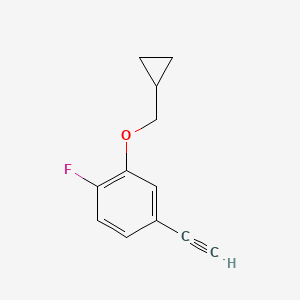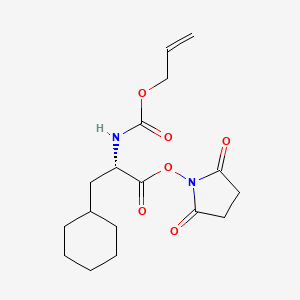
1-(4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl)ethanamine is an organic compound characterized by the presence of a chloro group, a trifluoroethoxy group, and an ethanamine moiety attached to a phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl)ethanamine typically involves the following steps:
Starting Materials: The synthesis begins with 4-chloro-3-nitrophenol and 2,2,2-trifluoroethanol.
Formation of Trifluoroethoxy Intermediate: The nitrophenol is reacted with 2,2,2-trifluoroethanol in the presence of a base such as potassium carbonate to form 4-chloro-3-(2,2,2-trifluoroethoxy)nitrobenzene.
Reduction: The nitro group is then reduced to an amine using a reducing agent like palladium on carbon (Pd/C) under hydrogen atmosphere, yielding 4-chloro-3-(2,2,2-trifluoroethoxy)aniline.
Alkylation: Finally, the aniline is alkylated with ethyl bromide in the presence of a base such as sodium hydride to produce this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, minimizing impurities and optimizing production rates.
Análisis De Reacciones Químicas
Types of Reactions: 1-(4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl)ethanamine undergoes various chemical reactions, including:
Oxidation: The ethanamine moiety can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C is typically employed.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea (NH2CSNH2) are used under basic conditions.
Major Products:
Oxidation: Formation of imines or amides.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted phenyl ethanamines.
Aplicaciones Científicas De Investigación
1-(4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl)ethanamine has several scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Material Science: The compound is used in the development of advanced materials with specific electronic or optical properties.
Biological Studies: It is employed in the study of enzyme interactions and receptor binding due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 1-(4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group enhances its binding affinity and selectivity, while the ethanamine moiety facilitates its interaction with biological molecules. The compound may modulate enzymatic activity or receptor signaling pathways, leading to its observed effects.
Comparación Con Compuestos Similares
4-Chloro-3-(2,2,2-trifluoroethoxy)aniline: Shares the trifluoroethoxy and chloro groups but lacks the ethanamine moiety.
1-(4-Chloro-3-methoxyphenyl)ethanamine: Similar structure but with a methoxy group instead of trifluoroethoxy.
1-(4-Bromo-3-(2,2,2-trifluoroethoxy)phenyl)ethanamine: Similar structure but with a bromo group instead of chloro.
Uniqueness: 1-(4-Chloro-3-(2,2,2-trifluoroethoxy)phenyl)ethanamine is unique due to the presence of both the trifluoroethoxy and ethanamine groups, which confer distinct chemical and biological properties. The trifluoroethoxy group enhances its lipophilicity and metabolic stability, while the ethanamine moiety provides a site for further functionalization and interaction with biological targets.
Propiedades
IUPAC Name |
1-[4-chloro-3-(2,2,2-trifluoroethoxy)phenyl]ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClF3NO/c1-6(15)7-2-3-8(11)9(4-7)16-5-10(12,13)14/h2-4,6H,5,15H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UROHCTHLORFKLI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)OCC(F)(F)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClF3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













![4-Fluoro-4'-(trifluoromethoxy)-[1,1'-biphenyl]-3-amine](/img/structure/B8170587.png)
